

# An In-depth Technical Guide to the Synthesis and Characterization of 1-Cyanobenzotriazole

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## Compound of Interest

Compound Name: 1-Cyanobenzotriazole

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This technical guide provides a comprehensive overview of the synthesis and characterization of **1-cyanobenzotriazole**, a versatile and stable electrophilic cyanating agent. The document details the experimental protocol for its preparation and presents its key characterization data in a structured format.

## Synthesis of 1-Cyanobenzotriazole

**1-Cyanobenzotriazole** can be readily prepared in high yield by treating benzotriazole with a base, such as sodium hydride, followed by the addition of a cyanating agent like cyanogen bromide.<sup>[1][2]</sup> This method affords the pure product after a simple filtration and evaporation of the solvent, avoiding the need for purification by sublimation which may be required by alternative procedures.<sup>[1][2]</sup> The synthesis is typically carried out under an inert atmosphere.<sup>[1][2]</sup>

## Reaction Scheme

The overall reaction for the synthesis of **1-cyanobenzotriazole** is as follows:

- Step 1: Deprotonation of Benzotriazole. Benzotriazole is deprotonated by sodium hydride in an anhydrous solvent like tetrahydrofuran (THF) at 0 °C to form the sodium salt of benzotriazole.

- Step 2: Cyanation. The resulting sodium benzotriazole is then reacted with cyanogen bromide to yield **1-cyanobenzotriazole**.

## Experimental Protocol

The following protocol is adapted from a literature procedure that reports a 92% yield.[\[1\]](#)[\[2\]](#)

### Materials:

- Benzotriazole (10 g, 84 mmol)
- Sodium hydride (60% dispersion in mineral oil, 3.36 g, 92.4 mmol)
- Cyanogen bromide (9.7 g, 92.4 mmol)
- Anhydrous Tetrahydrofuran (THF, 175 mL)
- Ethyl acetate
- Water
- Magnesium sulfate or Sodium sulfate

### Procedure:

- Dissolve benzotriazole (10 g, 84 mmol) in 150 mL of anhydrous THF in a flask under a nitrogen atmosphere.
- Cool the solution to 0 °C using an ice bath.
- Carefully add 60% sodium hydride (3.36 g, 92.4 mmol) to the solution in portions.
- Allow the mixture to react at 0 °C for 30 minutes.
- In a separate flask, dissolve cyanogen bromide (9.7 g, 92.4 mmol) in 25 mL of dry THF.
- Rapidly add the cyanogen bromide solution to the vigorously stirred solution of sodium benzotriazole.

- Allow the reaction mixture to warm to ambient temperature and stir for 1.5 hours.
- Filter off the precipitate (sodium bromide) and wash it with THF.
- Evaporate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water.
- Dry the organic phase over magnesium sulfate, filter, and remove the solvent under reduced pressure to afford **1-cyanobenzotriazole** as a colorless powder.

## Synthesis Workflow Diagram



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Caption: Synthesis workflow for **1-cyanobenzotriazole**.

## Characterization Data

**1-Cyanobenzotriazole** is a stable, non-volatile, crystalline solid.[1][2] Its identity and purity are confirmed through various analytical techniques.

## Physical Properties

Property	Value	Reference
Appearance	Colorless powder/needles	[1][3]
Melting Point	74–76 °C	[1]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> N <sub>4</sub>	[3][4]
Molecular Weight	144.13 g/mol	[3][4]

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **1-cyanobenzotriazole**.

<sup>1</sup>H NMR Spectroscopy (300 MHz, CDCl<sub>3</sub>)[1][2]

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
8.23	Doublet (d)	8.4	1H	Aromatic CH
7.76–7.87	Multiplet (m)	-	2H	Aromatic CH
7.58–7.68	Multiplet (m)	-	1H	Aromatic CH

<sup>13</sup>C NMR Spectroscopy (75 MHz, CDCl<sub>3</sub>)[1][2]

Chemical Shift ( $\delta$ , ppm)	Assignment
143.3	Aromatic C
132.7	Aromatic C
131.6	Aromatic C
126.8	Aromatic C
121.4	Aromatic C
109.5	Aromatic C
103.7	Cyano (CN)

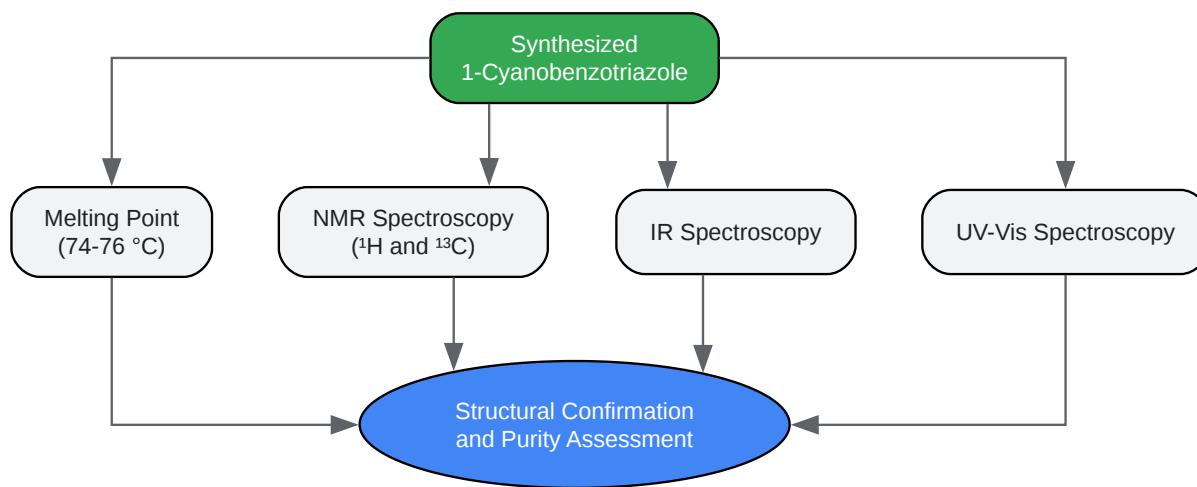
Infrared (IR) Spectroscopy (KBr)[5]

Wavenumber (cm <sup>-1</sup> )	Assignment
3057	Aromatic C-H Stretch
2226	C≡N Stretch

## UV-Visible Spectroscopy (Ethanol)[3]

$\lambda_{\text{max}}$ (nm)	Molar Extinction Coefficient ( $\epsilon$ )
253	6620
293	3300

## Characterization Workflow Diagram

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Caption: Characterization workflow for **1-cyanobenzotriazole**.

## Applications in Synthesis

**1-Cyanobenzotriazole** serves as an effective electrophilic cyanating agent ("NC<sup>+</sup>" donor) for the C-cyanation of various carbanions.[1] It has been successfully employed in the synthesis of α-cyano-sulfones, -ketones, -alkanecarboxylate esters, and other functionalized nitriles, often in good to high yields.[1][2] Its stability and non-volatile nature make it an advantageous alternative to other cyanating reagents that may be toxic, unstable, or difficult to handle.[1][2]

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